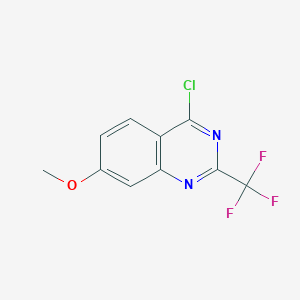4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
CAS No.: 951904-99-7
Cat. No.: VC3955966
Molecular Formula: C10H6ClF3N2O
Molecular Weight: 262.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951904-99-7 |
|---|---|
| Molecular Formula | C10H6ClF3N2O |
| Molecular Weight | 262.61 g/mol |
| IUPAC Name | 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline |
| Standard InChI | InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 |
| Standard InChI Key | KPYBHBFILUSSMJ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a quinazoline core—a bicyclic system comprising two fused six-membered aromatic rings (benzene and pyrimidine). Key substitutions include:
-
Chlorine at position 4, enhancing electrophilicity and reactivity in nucleophilic substitution reactions.
-
Methoxy group (-OCH₃) at position 7, contributing to solubility and hydrogen-bonding capacity.
-
Trifluoromethyl group (-CF₃) at position 2, imparting metabolic stability and lipophilicity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 951904-99-7 |
| Molecular Formula | C₁₀H₆ClF₃N₂O |
| Molecular Weight | 262.61 g/mol |
| IUPAC Name | 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline |
| SMILES | COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl |
| InChI Key | KPYBHBFILUSSMJ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 35.0 Ų |
| LogP (Octanol-Water) | 2.60 (estimated) |
The trifluoromethyl group’s electron-withdrawing nature and chlorine’s leaving-group propensity make this compound a versatile intermediate in synthetic organic chemistry .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline typically involves multi-step protocols, often starting from substituted quinazolinones. A representative pathway includes:
-
Quinazolinone Formation: Condensation of anthranilic acid derivatives with trifluoroacetamidine under acidic conditions.
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at position 4 .
-
Methoxy Group Introduction: Nucleophilic aromatic substitution (SNAr) using methoxide ions or O-methylation of a hydroxyl precursor .
Applications in Drug Discovery
Intermediate in Medicinal Chemistry
The compound serves as a precursor for synthesizing kinase inhibitors and antifolate agents. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling yields biarylquinazolines with enhanced EGFR affinity .
Table 4: Derived Compounds and Targets
| Derivative | Target Protein | Application |
|---|---|---|
| 4-(3-Chlorophenyl)-substituted | EGFR | Non-small cell lung cancer |
| 6-Amino-7-methoxy-substituted | DHFR | Antibacterial |
Recent patents highlight its utility in preparing radiolabeled probes for positron emission tomography (PET) imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume